3'-Hydroxybiphenyl-4-carboxylic acid

Description

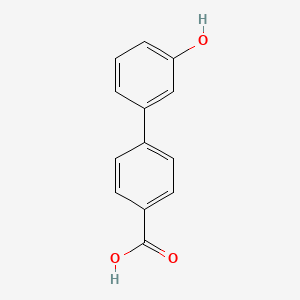

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJXLCAJAZHPGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374732 | |

| Record name | 3'-hydroxybiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220950-35-6 | |

| Record name | 3'-hydroxybiphenyl-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220950-35-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 3'-Hydroxybiphenyl-4-carboxylic Acid

An In-Depth Technical Guide to the Synthesis of 3'-Hydroxybiphenyl-4-carboxylic Acid

This compound (CAS No. 220950-35-6) is a bifunctional organic compound featuring a biphenyl scaffold, a structural motif of immense importance in pharmacology and materials science.[1][2] Its molecular structure, containing both a carboxylic acid and a phenolic hydroxyl group, provides hydrogen bond donors and acceptors, making it a versatile building block for creating complex molecules, including novel therapeutic agents and functional organic materials.[2][3] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for process optimization.

Part 1: Core Synthetic Strategy & Retrosynthetic Analysis

The central challenge in synthesizing this compound lies in the regioselective formation of the carbon-carbon bond connecting the two phenyl rings. A retrosynthetic analysis reveals that the most direct and industrially scalable approach is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high functional group tolerance, mild reaction conditions, and the ready availability of starting materials.[4]

Two primary disconnection strategies emerge from this analysis:

-

Route A: Coupling between a (4-carboxyphenyl)boronic acid and a 3-halophenol derivative.

-

Route B: Coupling between a 4-halobenzoic acid (or its ester) and (3-hydroxyphenyl)boronic acid.

While other methods like the Grignard reaction can form C-C bonds, they often lack the functional group compatibility required for substrates bearing acidic protons (like carboxylic acids and phenols) without cumbersome protection-deprotection steps.[5] Therefore, the Suzuki-Miyaura coupling represents the most efficient and robust pathway.

Caption: Retrosynthetic analysis of this compound.

Part 2: The Suzuki-Miyaura Coupling Pathway: A Mechanistic and Practical Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency. The reaction is catalyzed by a palladium(0) complex and proceeds via a well-established catalytic cycle.[4]

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron species is activated, facilitating the transfer of its organic group to the Pd(II) complex, displacing the halide.[6]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biphenyl product and regenerating the active Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized representations based on established procedures for Suzuki-Miyaura couplings of similar substrates.[1][7][8] Researchers should perform stoichiometric calculations based on their specific starting materials.

Protocol 1: Synthesis via Route A

-

Reactants: 4-Carboxyphenylboronic acid and 3-Bromophenol.

-

Procedure:

-

To a reaction vessel, add 4-carboxyphenylboronic acid (1.0 eq), 3-bromophenol (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).[1][7]

-

Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).[1]

-

Introduce a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[1]

-

Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 80-100 °C for 12-24 hours, monitoring completion by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with 2M HCl to a pH of ~2 to precipitate the crude product.[9]

-

Collect the solid by vacuum filtration, wash with water to remove inorganic salts, and then with a cold organic solvent (e.g., diethyl ether) to remove non-polar impurities.

-

Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Protocol 2: Synthesis via Route B

-

Reactants: 4-Bromobenzoic acid and 3-Hydroxyphenylboronic acid.

-

Procedure:

-

The setup is analogous to Protocol 1. Combine 4-bromobenzoic acid (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0-3.0 eq), and catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) in the reaction vessel.[1]

-

Add the degassed solvent system (e.g., 1,4-dioxane/water).

-

Heat under an inert atmosphere at 80-100 °C, monitoring for completion.

-

The work-up and purification procedure is identical to that described in Protocol 1.

-

Part 3: Field-Proven Insights & Process Optimization

Achieving high yield and purity in the synthesis of this compound requires careful consideration of several experimental variables.

Data Presentation: Typical Reaction Parameters

The choice of reactants, catalyst, and base significantly impacts reaction outcomes. The following table summarizes typical conditions and expected yields, which can serve as a starting point for optimization.

| Parameter | Route A | Route B | Rationale / Field Notes |

| Aryl Halide | 3-Bromophenol | 4-Bromobenzoic Acid | Aryl bromides offer a good balance of reactivity and cost. Iodides are more reactive but more expensive. |

| Boronic Acid | 4-Carboxyphenylboronic acid | 3-Hydroxyphenylboronic acid | Both are commercially available. Purity of the boronic acid is critical to avoid side reactions. |

| Catalyst | Pd(PPh₃)₄, Pd/C, Pd(OAc)₂ | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Pd(PPh₃)₄ is a reliable choice for general use.[1] Pd/C can be effective and is easily removed by filtration, making it suitable for larger-scale synthesis.[10][11] |

| Catalyst Loading | 0.01 - 5 mol% | 0.01 - 5 mol% | Lowering catalyst loading is economically desirable but may require longer reaction times or higher temperatures. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₂CO₃, Na₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and commonly used base.[1][7] Cs₂CO₃ is often more effective for challenging couplings but is more expensive. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Dioxane/H₂O, DMF, Acetonitrile/H₂O | A biphasic system with water is common, as the base is often inorganic and water-soluble.[10] |

| Temperature | 80 - 100 °C | 80 - 100 °C | Temperature should be sufficient to ensure a reasonable reaction rate without causing significant catalyst decomposition or side reactions. |

| Typical Yield | >85% | >85% | Yields are highly dependent on the purity of reagents and optimization of conditions.[7][8] |

Causality Behind Experimental Choices

-

Choice of Base: The base plays a crucial role in the transmetalation step. It converts the boronic acid to a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which accelerates the transfer of the aryl group to the palladium center.[6] The strength and solubility of the base must be matched with the solvent system and substrate.

-

Solvent System: The solvent must solubilize the reactants, particularly the organohalide and the palladium complex. The inclusion of water in many protocols helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

-

Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can deactivate them. Performing the reaction under an inert atmosphere (N₂ or Ar) is critical to protect the catalyst and ensure a complete reaction.

-

Functional Group Tolerance: A key advantage of the Suzuki coupling is its tolerance for acidic protons on the carboxylic acid and phenol moieties. Unlike Grignard or organolithium reagents, which would be quenched, the boronic acids and palladium catalysts are generally compatible, obviating the need for protecting groups and streamlining the synthesis.[4]

Conclusion

The synthesis of this compound is most effectively and reliably achieved via the Suzuki-Miyaura cross-coupling reaction. By selecting either (4-carboxyphenyl)boronic acid with a 3-halophenol or 4-halobenzoic acid with (3-hydroxyphenyl)boronic acid, researchers can access this valuable building block in high yields. A thorough understanding of the reaction mechanism and the careful optimization of parameters such as catalyst, base, and solvent are paramount to ensuring a successful and reproducible synthesis. This guide provides the foundational knowledge and practical protocols necessary for professionals in drug development and materials science to incorporate this versatile compound into their research endeavors.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. This compound|CAS 220950-35-6 [benchchem.com]

- 3. 3'-Hydroxy-biphenyl-4-carboxylic acid | 220950-35-6 | VIA95035 [biosynth.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

physicochemical properties of 3'-Hydroxybiphenyl-4-carboxylic acid

An In-Depth Technical Guide to 3'-Hydroxybiphenyl-4-carboxylic Acid: Physicochemical Properties, Synthesis, and Biological Significance

Introduction

This compound, with the CAS Number 220950-35-6, is a biphenyl-based organic compound featuring both a carboxylic acid and a phenolic hydroxyl group.[1] This unique bifunctional scaffold makes it a molecule of significant interest in medicinal chemistry and materials science. Its structural rigidity, conferred by the biphenyl core, combined with the hydrogen bonding capabilities of its functional groups, provides a versatile platform for the design of novel therapeutic agents and functional organic materials.[1] While structurally related isomers, such as 4'-hydroxybiphenyl-4-carboxylic acid, have been explored as allosteric inhibitors of the EGFR tyrosine kinase for potential anticancer applications, the specific biological roles and physicochemical characteristics of the 3'-hydroxy isomer remain a developing area of research.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the physicochemical properties, synthesis, and potential biological significance of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and materials science. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Core Molecular Attributes

The foundational properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-(3-hydroxyphenyl)benzoic acid | [1] |

| CAS Number | 220950-35-6 | [3] |

| Molecular Formula | C₁₃H₁₀O₃ | [3] |

| Molecular Weight | 214.22 g/mol | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(=O)O | [3] |

Predicted Physicochemical Data

Due to the limited availability of experimental data for this specific isomer, computational methods provide valuable estimates for key physicochemical parameters. The following table presents predicted values for the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP).

| Parameter | Predicted Value | Prediction Tool/Source |

| pKa (Carboxylic Acid) | ~4.3 | ChemAxon[4] |

| pKa (Phenolic Hydroxyl) | ~9.8 | ChemAxon[4] |

| logP | ~3.1 | Molinspiration[5] |

It is important to note that these are in silico predictions and experimental verification is recommended.

Experimental Determination of Physicochemical Properties

For researchers seeking to experimentally validate the predicted physicochemical properties, the following established protocols are recommended.

Determination of pKa by Potentiometric Titration

The pKa values of the carboxylic acid and phenolic hydroxyl groups can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent system (e.g., methanol/water) to a final concentration of approximately 1-10 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a thermostatted vessel and immerse the pH electrode and a titrant delivery tube.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH at regular, small volume increments of the added titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[6] The first equivalence point will correspond to the deprotonation of the more acidic carboxylic acid, and the second to the deprotonation of the phenolic hydroxyl group.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its determination.[7]

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of this compound in either the pre-saturated n-octanol or water.

-

Partitioning: Add a known volume of the stock solution to a separatory funnel containing a known volume of the other pre-saturated phase.

-

Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached (typically 1-2 hours).

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[8]

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 6.8-8.2 ppm). The protons on the hydroxyl-substituted ring will likely appear at slightly different chemical shifts than those on the carboxyl-substituted ring. The acidic protons of the carboxylic acid and phenolic hydroxyl groups will appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display 13 distinct signals for the carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the range of approximately 115-160 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp O-H stretch from the phenolic group (around 3200-3600 cm⁻¹), a strong C=O stretching vibration from the carboxylic acid (around 1680-1710 cm⁻¹), and C=C stretching bands for the aromatic rings (around 1450-1600 cm⁻¹).[6][9]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 214). Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the biphenyl bond.

Chemical Synthesis: The Suzuki-Miyaura Coupling

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Synthetic Pathway

A plausible synthetic route involves the coupling of 4-bromobenzoic acid (or its ester derivative) with 3-hydroxyphenylboronic acid.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two functional groups:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol. It is also the primary site of deprotonation in acidic to neutral conditions.

-

Phenolic Hydroxyl: The phenolic group is weakly acidic and can be deprotonated under basic conditions. It is also susceptible to oxidation and can undergo electrophilic aromatic substitution, with the hydroxyl group being an activating, ortho-, para-directing group.

The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]

Potential Biochemical Interactions and Biological Significance

While specific studies on the biological activity of this compound are limited, the broader class of hydroxybiphenyl carboxylic acids has shown significant biological activities.

-

Enzyme Inhibition: As mentioned, the 4'-hydroxy isomer is an allosteric inhibitor of EGFR tyrosine kinase.[2] It is plausible that the 3'-hydroxy isomer could also interact with various protein targets, including kinases and other enzymes, due to its ability to form hydrogen bonds and engage in hydrophobic interactions.

-

Metabolism: In vivo, biphenyl compounds are often metabolized by cytochrome P450 enzymes, leading to hydroxylation.[10] The existing hydroxyl and carboxylic acid groups on this compound may influence its metabolic fate, potentially leading to further oxidation or conjugation reactions (e.g., glucuronidation or sulfation) to facilitate excretion.

-

Toxicity: The toxicity of hydroxybiphenyls can vary depending on the position of the hydroxyl group.[11] Generally, these compounds may cause skin and eye irritation. Comprehensive toxicological studies on the 3'-hydroxy isomer are needed to fully characterize its safety profile.

Conclusion

This compound is a molecule with significant potential in both medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with established protocols for their experimental determination. The discussion of its synthesis, reactivity, and potential biological significance, based on the chemistry of its functional groups and data from related compounds, offers a solid foundation for future research. As a versatile building block, further investigation into the specific biological activities and material properties of this compound is warranted and is expected to yield valuable scientific insights and applications.

References

- 1. This compound|CAS 220950-35-6 [benchchem.com]

- 2. Synthesis, In Silico Prediction, and In Vitro Evaluation of Anti-tumor Activities of Novel 4'-Hydroxybiphenyl-4-carboxylic Acid Derivatives as EGFR Allosteric Site Inhibitors - Shihab - Current Medicinal Chemistry [snv63.ru]

- 3. 3'-Hydroxy-biphenyl-4-carboxylic acid | 220950-35-6 | VIA95035 [biosynth.com]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. researchgate.net [researchgate.net]

- 7. 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity evaluation of 2-hydroxybiphenyl and other compounds involved in studies of fossil fuels biodesulphurisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 3'-Hydroxybiphenyl-4-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 3'-Hydroxybiphenyl-4-carboxylic Acid Derivatives

Executive Summary

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide focuses on this compound, a versatile building block possessing both a phenolic hydroxyl and a carboxylic acid group, which are critical for diverse biological interactions.[2] While direct research on the 3'-hydroxy isomer is an emerging field, this document synthesizes the extensive data available on its structural analogs to provide a comprehensive overview of its potential biological activities. By examining established antimicrobial, anticancer, and antioxidant properties of closely related hydroxylated biphenyl carboxylic acids, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary to explore this promising class of compounds.

The Biphenyl Scaffold: A Foundation for Drug Discovery

Biphenyl derivatives are integral to modern pharmacology, with applications ranging from anti-inflammatory and antihypertensive agents to advanced anticancer therapies.[1] Their rigid, yet conformationally flexible, structure allows for precise orientation of functional groups to interact with biological targets. The subject of this guide, this compound, presents two key functional groups:

-

The Carboxylic Acid Group: This moiety can act as a hydrogen bond donor and acceptor, often anchoring the molecule to a target protein's active site. It also imparts favorable pharmacokinetic properties.

-

The Phenolic Hydroxyl Group: The position of this group on the biphenyl rings is crucial in determining the molecule's biological activity. It is a key player in antioxidant activity and can form critical hydrogen bonds with biological targets.[3]

This guide will explore the therapeutic potential of derivatives based on this scaffold, drawing evidence from structurally similar compounds to build a predictive framework for future research.

Antimicrobial Potential

While direct antimicrobial studies on this compound are not yet prevalent, extensive research on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, reveals significant potential. These compounds have demonstrated structure-dependent activity against a range of multidrug-resistant pathogens.[4][5]

Mechanism and Spectrum of Activity

The antimicrobial efficacy of phenolic compounds often stems from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. For the related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, hydrazones containing heterocyclic substituents have shown the most potent and broad-spectrum activity.[4] This activity extends to methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis (VRE), and various Gram-negative pathogens.[5]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone derivatives, highlighting their efficacy.

| Compound ID | Substituent | MRSA (µg/mL) | VRE (µg/mL) | Gram-Negative Pathogens (µg/mL) | Candida auris (µg/mL) | Reference |

| Hydrazone 14 | Heterocyclic | 1 - 8 | 0.5 - 2 | 8 - 64 | 0.5 - 64 | [4][5] |

| Hydrazone 15 | Heterocyclic | 1 - 8 | 0.5 - 2 | 8 - 64 | 0.5 - 64 | [4][5] |

| Hydrazone 16 | Heterocyclic | 1 - 8 | 0.5 - 2 | 8 - 64 | 0.5 - 64 | [4][5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for assessing the in vitro antimicrobial activity of novel compounds.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound.

Materials:

-

Test compound stock solution (e.g., in DMSO).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).

-

Positive control (standard antibiotic) and negative control (vehicle).

Procedure:

-

Preparation of Plates: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Compound Dilution: Add 100 µL of the test compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculation: Dilute the standardized microbial suspension in broth to achieve a final concentration of ~5 x 10^5 CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

-

Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a plate reader.

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity

The anticancer potential of hydroxylated biphenyls is well-documented.[6] Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and other curcumin-related hydroxylated biphenyls have demonstrated potent, structure-dependent cytotoxicity against various cancer cell lines, including non-small cell lung cancer and malignant melanoma.[6][7]

Potential Mechanisms of Action

-

Enzyme Inhibition: A key mechanism for related compounds involves the inhibition of critical signaling proteins. For example, derivatives of the isomeric 4'-hydroxybiphenyl-4-carboxylic acid have been investigated as allosteric inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a crucial target in cancer therapy.

-

Induction of Apoptosis: Potent hydroxylated biphenyl compounds have been shown to induce programmed cell death (apoptosis) in melanoma cells, confirmed by annexin V and TUNEL assays, along with the activation of caspases and cleavage of PARP.[6]

-

Cell Cycle Arrest: These compounds can also cause an arrest in the G2/M phase of the cell cycle, preventing cancer cell proliferation.[6]

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative hydroxylated biphenyl compounds against malignant melanoma cells.

| Compound ID | Structure | Melanoma Cell Line | IC50 (µM) | Reference |

| Compound 11 | C2-symmetric hydroxylated biphenyl | A375 | 1.7 ± 0.5 | [6] |

| Compound 12 | C2-symmetric hydroxylated biphenyl | A375 | 2.0 ± 0.7 | [6] |

| Compound 20 | 3-((4-hydroxyphenyl)amino)propanoic acid deriv. | A549 | Potent activity | [7] |

| Compound 29 | 3-((4-hydroxyphenyl)amino)propanoic acid deriv. | A549 | Favorable activity | [7] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol details a colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.

Objective: To determine the IC50 value of a test compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, A375).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Visualization: Simplified Apoptosis Pathway

Caption: Potential induction of the intrinsic apoptosis pathway.

Antioxidant Activity

The phenolic hydroxyl group is a hallmark of antioxidant compounds, capable of donating a hydrogen atom to neutralize free radicals. Hydroxylated biphenyls are recognized for their ability to counteract oxidative stress, often more effectively than their corresponding monomers.[3]

Structure-Antioxidant Activity Relationship

The antioxidant capacity of phenolic acids is significantly influenced by the number and position of hydroxyl and methoxy groups on the aromatic ring.[8]

-

Radical Scavenging: The primary mechanism is the direct neutralization of free radicals by the phenolic group.[3]

-

Synergism: The presence of multiple hydroxyl groups can lead to synergistic effects, enhancing overall antioxidant activity.

-

Conformational Effects: The ability of the biphenyl rings to rotate influences how the molecule interacts with and stabilizes radical species.[3]

For this compound, the meta-positioned hydroxyl group is expected to confer significant radical scavenging properties.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a rapid and widely used method to screen the antioxidant activity of compounds.

Objective: To measure the capacity of a test compound to scavenge the stable DPPH radical.

Materials:

-

Test compound dissolved in methanol or ethanol.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

-

96-well microtiter plate.

-

Positive control (e.g., Ascorbic acid, Trolox).

Procedure:

-

Preparation: Add 100 µL of various concentrations of the test compound to the wells of a 96-well plate.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The purple color of the DPPH radical fades as it is scavenged by the antioxidant.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The EC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Visualization: Radical Scavenging Mechanism

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Synthesis Strategies

The synthesis of this compound and its derivatives is readily achievable through modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a particularly powerful and versatile method for forming the C-C bond between the two aryl rings.[2]

General Reaction Scheme (Suzuki-Miyaura Coupling):

-

Reactants: An aryl halide (e.g., 4-bromobenzoic acid) and an arylboronic acid (e.g., 3-hydroxyphenylboronic acid).

-

Catalyst: A palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, with a suitable ligand.

-

Base: An aqueous base (e.g., Na2CO3, K2CO3) is required to activate the boronic acid.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used.

This method is highly efficient and tolerant of a wide range of functional groups, making it ideal for generating a library of derivatives for biological screening.[2]

Conclusion and Future Outlook

While direct biological data for this compound is still emerging, the extensive evidence from its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. The presence of both a carboxylic acid and a phenolic hydroxyl group provides a robust platform for developing derivatives with potent antimicrobial, anticancer, and antioxidant activities. The structure-activity relationships highlighted in this guide indicate that modifications to this core can fine-tune its therapeutic properties. Future research should focus on the systematic synthesis and screening of 3'-hydroxybiphenyl derivatives to fully elucidate their biological activity and mechanisms of action, paving the way for the development of novel therapeutic agents.

References

- 1. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 2. This compound|CAS 220950-35-6 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

3'-Hydroxybiphenyl-4-carboxylic acid mechanism of action

An In-depth Technical Guide on the Elucidation of the Mechanism of Action for 3'-Hydroxybiphenyl-4-carboxylic acid

Abstract

This compound is a molecule of significant interest in pharmacology, primarily recognized as a major metabolite of the non-steroidal anti-inflammatory drug (NSAID), Felbinac. While the mechanism of the parent drug is well-characterized, the precise molecular activities of its metabolites are less understood. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. We will delve into its known context as a metabolite, explore potential mechanisms based on its structural characteristics, and present a detailed, phased experimental approach to systematically uncover its biological function. This document serves as a roadmap for moving this compound from a mere metabolic footnote to a potentially characterized pharmacological agent.

Introduction: The Significance of Metabolite Pharmacology

In drug development, the pharmacological activity of metabolites is a critical consideration. Metabolites can contribute to the therapeutic effect of the parent drug, be responsible for adverse effects, or have their own unique pharmacological profiles. This compound, a hydroxylated derivative of biphenyl-4-carboxylic acid, is a prime example of a metabolite whose independent biological activity warrants thorough investigation. Its parent compound, Felbinac (biphenyl-4-acetic acid), is a topical NSAID used for the treatment of musculoskeletal pain and inflammation. The primary mechanism of Felbinac is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. Understanding whether this compound shares this mechanism, modulates it, or possesses entirely different activities is crucial for a complete understanding of Felbinac's in vivo effects and for potentially identifying new therapeutic opportunities.

Known Context: A Metabolite of Felbinac

This compound is formed in the body following the administration of Felbinac. The biotransformation of Felbinac involves multiple enzymatic pathways, including hydroxylation of the biphenyl ring system. The presence of this metabolite in systemic circulation necessitates a deeper look into its potential contribution to the overall pharmacological and toxicological profile of Felbinac.

Postulated Mechanisms of Action Based on Structural Analogy

The chemical structure of this compound, featuring a biphenyl scaffold and a carboxylic acid group, suggests several potential mechanisms of action that can be systematically investigated.

Cyclooxygenase (COX) Inhibition

Given its origin as a metabolite of an NSAID, the most immediate hypothesis is that this compound also acts as a COX inhibitor. The biphenylcarboxylic acid moiety is a common feature in many NSAIDs. However, the addition of a hydroxyl group can significantly alter the binding affinity and selectivity for COX-1 versus COX-2 isoforms.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

Certain biphenylcarboxylic acid derivatives have been shown to modulate the activity of PPARs, which are nuclear receptors involved in the regulation of metabolism and inflammation. It is plausible that this compound could act as an agonist or antagonist of one or more PPAR isoforms (α, γ, or δ).

Other Potential Targets

The biphenyl scaffold is a versatile structure found in compounds targeting a wide range of receptors and enzymes. Therefore, an unbiased screening approach is warranted to identify potential novel targets. These could include other enzymes in the arachidonic acid cascade, ion channels, or G-protein coupled receptors.

A Phased Experimental Approach to Elucidate the Mechanism of Action

We propose a multi-phase research plan to systematically investigate the mechanism of action of this compound. This plan is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Phase I: In Vitro Target Identification and Initial Characterization

The primary goal of this phase is to determine if this compound interacts with any known biological targets and to characterize its basic cellular effects.

-

Objective: To identify potential protein targets of this compound from a large panel of receptors, enzymes, and ion channels.

-

Methodology:

-

Utilize a commercial target screening service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to test the compound at a standard concentration (e.g., 10 µM) against a panel of several hundred targets.

-

Analyze the results to identify any targets showing significant inhibition or activation (typically >50% at the screening concentration).

-

Prioritize hits for further validation based on the magnitude of the effect and the biological relevance of the target.

-

-

Objective: To determine if this compound inhibits COX-1 and/or COX-2 and to calculate its potency (IC50).

-

Methodology:

-

Use a commercially available COX inhibitor screening assay kit (e.g., from Cayman Chemical).

-

Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM).

-

Perform the assay according to the manufacturer's instructions, using purified recombinant human COX-1 and COX-2 enzymes.

-

Measure the production of prostaglandins (e.g., PGE2) using a suitable detection method (e.g., colorimetric or fluorescent).

-

Calculate the IC50 values for both isoforms and compare them to a known NSAID control (e.g., celecoxib, ibuprofen).

-

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Experimental | Experimental | Calculated |

| Felbinac (Reference) | Literature | Literature | Literature |

| Celecoxib (Control) | Literature | Literature | Literature |

Caption: Phase I Experimental Workflow for Target Identification.

Phase II: Cell-Based Assays for Functional Validation

Once primary targets have been identified, the next phase is to validate these interactions in a cellular context and to understand the functional consequences.

-

Objective: To confirm the COX-inhibitory activity of this compound in a whole-cell system.

-

Methodology:

-

Culture a suitable cell line that expresses COX enzymes (e.g., A549 human lung carcinoma cells).

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent (e.g., interleukin-1β or lipopolysaccharide) to induce PGE2 production.

-

After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

Calculate the IC50 for the inhibition of PGE2 production.

-

Caption: Hypothetical COX Inhibition Pathway.

Phase III: In Vivo Proof-of-Concept

If the in vitro and cellular data are promising, the final phase is to evaluate the activity of this compound in a relevant animal model.

-

Objective: To assess the in vivo anti-inflammatory activity of the compound.

-

Methodology:

-

Acclimate rodents (e.g., Wistar rats) to the experimental conditions.

-

Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw.

-

Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

-

Conclusion and Future Directions

This guide outlines a systematic and logical progression for elucidating the mechanism of action of this compound. By starting with broad, unbiased screening and progressively narrowing the focus to specific, hypothesis-driven studies, researchers can efficiently and rigorously characterize the pharmacological profile of this important metabolite. The insights gained will not only provide a more complete understanding of the in vivo effects of Felbinac but also have the potential to uncover novel therapeutic applications for this compound as a standalone agent. Further studies could also explore its pharmacokinetic profile, potential for drug-drug interactions, and a more comprehensive toxicological assessment.

discovery and isolation of 3'-Hydroxybiphenyl-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis, Isolation, and Application of 3'-Hydroxybiphenyl-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal building block in medicinal chemistry and materials science. While a singular moment of "discovery" is not documented, its emergence is intrinsically linked to the advent of powerful synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. This document details a robust and replicable protocol for its synthesis via the Suzuki-Miyaura coupling, followed by a systematic guide to its isolation, purification, and analytical characterization. We delve into the causality behind experimental choices, offering insights grounded in established chemical principles. Furthermore, this guide explores the compound's significance, particularly as a structural motif in the development of therapeutic agents, providing essential context for researchers, scientists, and professionals in drug development.

Introduction: The Biphenyl Carboxylic Acid Scaffold

Biphenyl derivatives are a cornerstone of modern organic chemistry, forming the structural basis for a vast array of pharmaceuticals, liquid crystals, and advanced polymers.[1][2] The biphenyl framework provides a rigid, well-defined three-dimensional structure that is ideal for molecular recognition and interaction with biological targets. The incorporation of functional groups, such as carboxylic acids and hydroxyls, imparts crucial properties like polarity, hydrogen bonding capability, and reactive handles for further chemical modification.[1]

This compound (IUPAC Name: 4-(3-hydroxyphenyl)benzoic acid) is a bifunctional organic compound featuring both a carboxylic acid and a phenolic hydroxyl group. These groups serve as hydrogen bond donors and acceptors, profoundly influencing the molecule's solid-state structure and its potential utility in constructing more complex molecular architectures.[3] Its structural isomer, 4'-hydroxybiphenyl-4-carboxylic acid, has been extensively studied for applications ranging from liquid crystals to allosteric inhibitors of EGFR tyrosine kinase for anti-cancer drug discovery.[3][4] The 3'-hydroxy isomer, while less documented, serves as a versatile building block, particularly in the synthesis of Angiotensin II receptor blockers (ARBs), a critical class of antihypertensive drugs.[5][6] This guide focuses on the practical synthesis and handling of this valuable chemical intermediate.

Genesis of a Key Intermediate: The Rise of Cross-Coupling

The "discovery" of this compound is not attributable to a single event but rather to the revolutionary development of synthetic methods that made its creation feasible and efficient. Historically, the formation of biaryl compounds was often challenging, relying on harsh conditions and providing low yields. The paradigm shifted with the advent of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling , first reported by Akira Suzuki in 1979, has become one of the most powerful and widely used methods for forming carbon-carbon bonds.[7][8] This reaction, which joins an organoboron compound with an organohalide, is celebrated for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[8][9] The significance of this and related reactions was recognized with the 2010 Nobel Prize in Chemistry, awarded to Suzuki, Heck, and Negishi.[3] It is this synthetic advancement that unlocked the practical and accessible synthesis of complex biphenyls like this compound, transforming them from academic curiosities into readily available tools for drug discovery and materials science.

Modern Synthetic Strategy: The Suzuki-Miyaura Coupling

The most reliable and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. The strategy involves coupling a protected 4-halobenzoic acid with a 3-hydroxyphenylboronic acid, followed by deprotection (saponification) of the carboxylic acid. Using a protected carboxylate, such as a methyl ester, prevents potential side reactions and improves solubility in the organic solvents used for the coupling.[9]

The Catalytic Cycle: Mechanistic Underpinnings

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Methyl 4-bromobenzoate), forming a Pd(II) complex. This is often the rate-determining step.[3][10]

-

Transmetalation : The aryl group from the activated organoboron species (3-hydroxyphenylboronic acid, activated by the base) is transferred to the palladium center, displacing the halide. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, facilitating this transfer.[3][5]

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biphenyl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[5][10]

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of Methyl 3'-hydroxybiphenyl-4-carboxylate, followed by its saponification to the target acid.

Part A: Suzuki-Miyaura Coupling

-

Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromobenzoate (1.0 eq), 3-hydroxyphenylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).[1][9]

-

Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[1] The flask is sealed with a septum.

-

Solvent Addition & Degassing : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).[1] A common alternative is a toluene/ethanol/water mixture.[11]

-

Reaction Execution : Heat the reaction mixture to 80-90 °C with vigorous stirring.[1]

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 12-16 hours).

Part B: Saponification (Ester Hydrolysis)

-

Hydrolysis Setup : After cooling the reaction mixture to room temperature, add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) in a mixture of ethanol and water.[11]

-

Execution : Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until TLC analysis confirms the complete conversion of the ester to the carboxylate.

Isolation and Purification Protocol

Proper isolation and purification are critical to obtaining high-purity this compound. The workflow involves an initial extractive workup followed by recrystallization.

Caption: General workflow for the isolation and purification process.

Step-by-Step Isolation and Purification Protocol

-

Solvent Removal & Acidification : After the saponification is complete, cool the reaction mixture to room temperature. Remove the organic solvent (e.g., dioxane, toluene) under reduced pressure. Dilute the remaining aqueous residue with water and acidify by dropwise addition of 1 M HCl until the pH is approximately 2. This protonates the carboxylate and phenoxide, causing the crude product to precipitate.[11][12]

-

Extraction : Extract the aqueous suspension three times with a suitable organic solvent like ethyl acetate. The product is more soluble in the organic phase, while inorganic salts remain in the aqueous layer.[1]

-

Washing and Drying : Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid product.[1]

-

Recrystallization : This is the most effective method for purifying the final product.[13][14]

-

Solvent Selection : A mixed solvent system, such as aqueous ethanol or benzene/petroleum ether, is often effective for biphenyl carboxylic acids.[15][16]

-

Procedure : Dissolve the crude solid in a minimal amount of hot ethanol. While maintaining the heat, slowly add hot water dropwise until the solution becomes faintly cloudy. If necessary, add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.[15]

-

Crystallization : Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation : Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent (the same aqueous ethanol mixture), and dry them under vacuum.

-

Analytical Characterization

Verifying the identity and purity of the synthesized this compound is accomplished using standard spectroscopic and analytical techniques.

| Analytical Technique | Expected Results / Key Features |

| ¹H NMR | Aromatic protons (approx. 6.8-8.2 ppm) exhibiting characteristic splitting patterns for the disubstituted rings. A broad singlet for the carboxylic acid proton (>10 ppm) and a broad singlet for the phenolic hydroxyl proton (can vary, may exchange with D₂O).[17][18] |

| ¹³C NMR | Signal for the carboxylic carbon (~170 ppm). Signals for 12 distinct aromatic carbons, including quaternary carbons at the biphenyl linkage and those bearing the -OH and -COOH groups.[17][19] |

| FT-IR Spectroscopy | Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹). Sharp O-H stretch from the phenol (~3200-3500 cm⁻¹). Strong C=O stretch from the carboxylic acid (~1680-1710 cm⁻¹). Aromatic C=C stretches (~1450-1600 cm⁻¹).[20][21] |

| Mass Spectrometry (ESI⁻) | Expected [M-H]⁻ peak at m/z = 213.05, corresponding to the molecular formula C₁₃H₉O₃⁻.[22] |

| Melting Point | A sharp melting point indicates high purity. Literature values for related isomers are typically high (>200 °C).[1] |

Applications in Drug Discovery and Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][23] this compound and its structural congeners are particularly relevant as key intermediates in the synthesis of Angiotensin II Receptor Blockers (ARBs), also known as "sartans."

Valsartan , a widely prescribed antihypertensive drug, exemplifies this application.[24][25] Valsartan functions by blocking the AT1 receptor, preventing the hormone angiotensin II from causing vasoconstriction, thereby lowering blood pressure.[6][24] The core of Valsartan contains a biphenyl tetrazole moiety. The synthesis of this core structure relies heavily on cross-coupling reactions to form the crucial aryl-aryl bond.[6][26] While various synthetic routes exist, the fundamental challenge is the efficient construction of the substituted biphenyl system. Access to versatile building blocks like this compound provides medicinal chemists with the necessary tools to create analogs and new chemical entities based on this pharmacologically validated scaffold, enabling the exploration of structure-activity relationships and the development of next-generation therapeutics.[4][27]

Conclusion

This compound stands as a testament to the power of modern synthetic chemistry. Its accessibility is a direct result of the development of robust and reliable methods like the Suzuki-Miyaura coupling. This guide has provided a detailed, scientifically-grounded framework for its synthesis, from the mechanistic rationale of the catalytic cycle to a step-by-step protocol for its preparation and purification. By understanding the principles behind each step, researchers and drug development professionals can confidently produce and utilize this valuable intermediate, paving the way for innovations in medicine and materials science.

References

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 3. chemcompute.org [chemcompute.org]

- 4. Biphenylcarboxamide derivatives as antagonists of platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. d-nb.info [d-nb.info]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. mdpi.com [mdpi.com]

- 12. quora.com [quora.com]

- 13. d.web.umkc.edu [d.web.umkc.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. reddit.com [reddit.com]

- 16. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 17. rsc.org [rsc.org]

- 18. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 19. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) [np-mrd.org]

- 20. researchgate.net [researchgate.net]

- 21. d-nb.info [d-nb.info]

- 22. Biphenyl-4-carboxylic acid [webbook.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Valsartan synthesis - chemicalbook [chemicalbook.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.rsc.org [pubs.rsc.org]

spectroscopic analysis of 3'-Hydroxybiphenyl-4-carboxylic acid (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Analysis of 3'-Hydroxybiphenyl-4-carboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the spectroscopic techniques used to elucidate and confirm the structure of this compound. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development.[1][2] This document moves beyond simple data reporting, offering insights into the causal relationships that govern spectral outcomes and providing validated protocols for data acquisition.

The structural integrity of a compound is the bedrock of its function. In the context of drug development and materials science, even minor structural ambiguities can lead to significant deviations in biological activity or material properties. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's architecture. For this compound, a multi-faceted approach employing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is not just best practice; it is essential for unambiguous characterization. Each technique probes different aspects of the molecule's constitution, and together, they provide a synergistic and self-validating confirmation of its identity and purity.

Molecular Structure and Numbering

To facilitate a clear and precise discussion of the spectral data, the structure of this compound is presented below with a standardized numbering system. This convention will be used throughout the guide to assign specific signals to their corresponding atoms.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality in Proton Chemical Shifts & Multiplicity: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like -COOH) deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups (like -OH) shield them, causing an upfield shift. The multiplicity (splitting pattern) of a signal arises from spin-spin coupling with neighboring protons, following the n+1 rule, providing direct evidence of proton connectivity.

Predicted Spectral Analysis: For this compound, we anticipate a complex aromatic region.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet significantly downfield, typically around 12 δ. Its chemical shift is sensitive to concentration and solvent due to variations in hydrogen bonding.[3]

-

Phenolic Proton (-OH): The phenolic proton will also be a broad singlet, with its position dependent on solvent and concentration.

-

Aromatic Protons (Ring A): The two protons adjacent to the carboxylic acid group (H2, H6) and the two protons meta to it (H3, H5) will likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid will be further downfield.

-

Aromatic Protons (Ring B): The substitution pattern on the second ring (1',3'-disubstitution) will result in a more complex splitting pattern. We expect to see signals corresponding to H2', H4', H5', and H6'. The hydroxyl group's electron-donating nature will shift these protons upfield relative to those on Ring A.

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~12.0 | Broad Singlet | 1H |

| Aromatic (Ring A) | 7.5 - 8.2 | Doublets / Multiplets | 4H |

| Aromatic (Ring B) | 6.8 - 7.4 | Multiplets | 4H |

| -OH | Variable (4-7) | Broad Singlet | 1H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for dissolving the compound and observing the acidic protons).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

-

Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the peaks to the molecular structure.

Caption: ¹H NMR experimental and data analysis workflow.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality in Carbon Chemical Shifts: Similar to protons, the chemical shifts of ¹³C nuclei are influenced by their electronic environment. The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. Carbons bonded to electronegative atoms like oxygen are also shifted downfield. The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments in the molecule.

Predicted Spectral Analysis:

-

Carboxylic Carbon (-COOH): This carbon will be the most downfield signal, typically in the 165-185 δ range.[3]

-

Aromatic Carbons: The spectrum will show distinct signals for the 12 aromatic carbons. The carbons attached to the -OH and -COOH groups, as well as the carbons forming the biphenyl linkage, will be quaternary and often have lower intensity. The carbon attached to the phenolic oxygen (C3') will be shifted downfield due to the oxygen's electronegativity.

-

Symmetry: Due to the substitution pattern, we expect 13 unique carbon signals in total.

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 185 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-C (ipso) | 125 - 150 |

| Aromatic C-H | 115 - 135 |

Infrared (IR) Spectroscopy

IR spectroscopy is an exceptionally reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.

Predicted Spectral Analysis: The IR spectrum of this compound will be dominated by the absorptions from its hydroxyl and carbonyl groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3][4]

-

O-H Stretch (Phenol): A broad absorption will also be present around 3200-3550 cm⁻¹, likely overlapping with the carboxylic acid O-H stretch.

-

C-H Stretch (Aromatic): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption is expected between 1710 and 1760 cm⁻¹. Due to conjugation with the aromatic ring and hydrogen bonding, this peak will likely appear at the lower end of the range, around 1710 cm⁻¹.[3]

-

C=C Stretch (Aromatic): Several medium to weak absorptions will be present in the 1500-1700 cm⁻¹ region.

-

C-O Stretch (Phenol): A strong absorption will be observed in the fingerprint region, typically around 1200-1300 cm⁻¹.

Data Summary: Key IR Absorptions

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| O-H (Phenol) | 3200 - 3550 | Broad, Strong |

| C-H (Aromatic) | 3010 - 3100 | Medium |

| C=O (Carboxylic Acid) | ~1710 | Strong, Sharp |

| C=C (Aromatic) | 1500 - 1700 | Medium-Weak |

| C-O (Phenol) | 1200 - 1300 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Acquisition: Collect the IR spectrum. Co-adding multiple scans (e.g., 32) will improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Caption: Workflow for functional group analysis using ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable information about the molecule's structure. It is a destructive technique where the sample is ionized and then fragmented, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

Predicted Spectral Analysis: The molecular formula of this compound is C₁₃H₁₀O₃, giving it a molecular weight of 214.22 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a distinct molecular ion peak should be observed at m/z = 214. Aromatic compounds often show a prominent molecular ion peak.[5][6]

-

Key Fragmentation Patterns: Aromatic carboxylic acids exhibit characteristic fragmentation pathways.

-

[M - OH]⁺: Loss of the hydroxyl radical from the carboxyl group is a common fragmentation, which would result in a peak at m/z = 197.[5][6]

-

[M - COOH]⁺: Loss of the entire carboxyl group as a radical is also highly probable, leading to a peak at m/z = 169.[5][6]

-

M+1 Peak: An M+1 peak, arising from the natural abundance of ¹³C, will also be present with an expected intensity of approximately 14.3% of the M⁺ peak (13 carbons x 1.1%).

-

Data Summary: Predicted Mass Spectrum Fragments

| m/z Value | Identity | Notes |

| 214 | [M]⁺ | Molecular Ion |

| 197 | [M - OH]⁺ | Loss of hydroxyl radical from -COOH |

| 169 | [M - COOH]⁺ | Loss of carboxyl radical |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their m/z ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions.

-

Data Output: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z.

Caption: Generalized workflow for mass spectrometry analysis.

Synergistic Confirmation of Structure

No single spectroscopic technique provides a complete structural picture. The true power of this analysis lies in the integration of data from all three methods.

-

MS provides the molecular formula (via molecular weight) and key structural motifs through fragmentation.

-

IR confirms the presence of the essential -OH and -COOH functional groups.

-

NMR (both ¹H and ¹³C) pieces together the exact carbon-hydrogen framework, establishing the precise connectivity and substitution pattern of the biphenyl core.

Together, these techniques form a self-validating system. The molecular weight from MS must match the structure deduced from NMR. The functional groups identified by IR must be consistent with the chemical environments observed in the NMR spectra. This cohesive, multi-pronged approach ensures the highest degree of confidence in the structural assignment of this compound, a critical requirement for its application in any scientific or industrial field.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. 4'-Hydroxy-4-biphenylcarboxylic acid | C13H10O3 | CID 301556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GCMS Section 6.12 [people.whitman.edu]

A Technical Guide to the Solid-State Characterization of 3'-Hydroxybiphenyl-4-carboxylic Acid and its Isomers

Foreword for the Researcher

To the researchers, scientists, and drug development professionals delving into the intricate world of small molecule crystallography, this guide offers a comprehensive overview of the structural analysis of 3'-Hydroxybiphenyl-4-carboxylic acid. While the specific crystal structure of this isomer remains elusive in publicly accessible databases, this document provides a robust framework for its characterization. By leveraging detailed crystallographic data from its close isomers, particularly 4'-Hydroxybiphenyl-4-carboxylic acid, we will explore the synthesis, crystallization, and in-depth solid-state analysis techniques that are directly applicable. This guide is designed to be a practical resource, blending established protocols with the underlying scientific principles to empower your research endeavors in polymorphism, co-crystal design, and rational drug development.

Introduction to this compound: A Molecule of Interest

This compound is a biphenyl derivative featuring a carboxylic acid group at the 4-position and a hydroxyl group at the 3'-position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a molecule of significant interest in medicinal chemistry and materials science.[1] The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor (carboxylic acid) suggests a high potential for the formation of diverse and stable supramolecular structures.[1]

While crystallographic data for the 4'-hydroxy isomer is well-documented, the 3'-hydroxy isomer presents an opportunity for novel solid-state discoveries. The positional change of the hydroxyl group is expected to significantly influence the intermolecular hydrogen bonding motifs, potentially leading to the discovery of new polymorphs, co-crystals, and liquid crystalline phases.[2] Understanding the crystal structure is paramount to harnessing these properties for applications such as:

-

Drug Development: The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its solubility, bioavailability, and stability.

-

Materials Science: The directed assembly of molecules through hydrogen bonding is a cornerstone of crystal engineering, enabling the design of materials with tailored optical, electronic, and mechanical properties.

Synthesis and Crystallization Strategies

The synthesis of hydroxybiphenyl carboxylic acids can be achieved through various organic chemistry routes. A common approach involves the Suzuki coupling reaction, which facilitates the formation of the biphenyl core.

General Synthesis Protocol via Suzuki Coupling

This protocol outlines a generalizable pathway for the synthesis of hydroxybiphenyl carboxylic acids.

Step 1: Preparation of Boronic Acid Precursor

-